4-D fluoro dolutegravir

Vue d'ensemble

Description

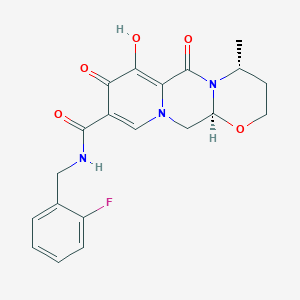

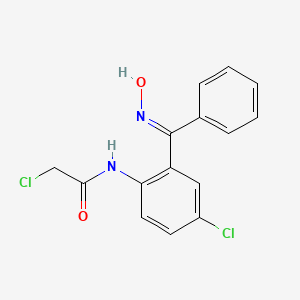

4-Defluoro dolutegravir, also known as 4-Defluoro Dolutegravir, is a chemical compound with the molecular formula C20H20FN3O5. It is an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. Dolutegravir is currently in Phase III clinical trials for the treatment of HIV infection .

Applications De Recherche Scientifique

4-Defluoro Dolutegravir has several scientific research applications, including:

Chemistry: It is used as a reference standard and impurity in the synthesis and analysis of Dolutegravir.

Biology: It is used in studies related to HIV-1 integrase inhibition and the development of antiviral drugs.

Medicine: It is used in clinical trials to evaluate the efficacy and safety of Dolutegravir in the treatment of HIV infection.

Industry: It is used in the pharmaceutical industry for the production and quality control of Dolutegravir.

Mécanisme D'action

Target of Action

The primary target of 4-Defluoro Dolutegravir, also known as 2-Fluoro Dolutegravir or Unii-29LH9led64, is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell .

Mode of Action

4-Defluoro Dolutegravir acts as an integrase strand transfer inhibitor (INSTI) . It binds to the active site of the HIV-1 integrase, thereby blocking the strand transfer step of retroviral DNA integration into the host cell . This step is essential in the HIV replication cycle, and its inhibition results in the cessation of viral activity .

Biochemical Pathways

By inhibiting the HIV-1 integrase, 4-Defluoro Dolutegravir prevents the integration of the viral genome into the host cell’s DNA . This action disrupts the replication cycle of the HIV-1 virus, preventing the production of new virus particles and thereby reducing viral load .

Pharmacokinetics

It is taken without regard to meals, suggesting good oral bioavailability . Dolutegravir causes benign elevations in serum creatinine based on its inhibition of tubular creatinine secretion without affecting the glomerular filtration rate .

Result of Action

The inhibition of HIV-1 integrase by 4-Defluoro Dolutegravir results in a decrease in viral load, which can help to slow the progression of HIV infection and delay the onset of AIDS . In clinical trials, Dolutegravir has shown to be noninferior or superior to first-line regimens containing efavirenz, darunavir/ritonavir, or raltegravir regardless of pretreatment viral load .

Analyse Biochimique

Biochemical Properties

Unii-29LH9led64 plays a significant role in biochemical reactions as an impurity of Dolutegravir. Dolutegravir is known to potently inhibit HIV replication in cells such as peripheral blood mononuclear cells, MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector . The interaction of Unii-29LH9led64 with enzymes, proteins, and other biomolecules is primarily through its role as an impurity in Dolutegravir. The nature of these interactions involves the inhibition of the HIV-1 integrase enzyme, which is crucial for the replication of the virus.

Cellular Effects

Unii-29LH9led64, through its association with Dolutegravir, affects various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism by disrupting the viral replication cycle. The compound’s effect on peripheral blood mononuclear cells, MT-4 cells, and CIP4 cells highlights its role in modulating immune cell function and viral suppression.

Molecular Mechanism

The molecular mechanism of Unii-29LH9led64 involves its binding interactions with the HIV-1 integrase enzyme. By binding to the active site of the enzyme, it inhibits the strand transfer step of the integration process, which is essential for viral replication . This inhibition prevents the incorporation of viral DNA into the host cell genome, thereby blocking the replication of the virus. The changes in gene expression and enzyme activity resulting from this inhibition are critical for the compound’s antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-29LH9led64 have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to Unii-29LH9led64 in in vitro and in vivo studies has demonstrated sustained inhibition of viral replication and minimal adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of Unii-29LH9led64 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects. Studies in animal models have shown that the compound’s antiviral activity is dose-dependent, with optimal efficacy observed at specific dosage ranges.

Metabolic Pathways

Unii-29LH9led64 is involved in metabolic pathways related to its role as an impurity of Dolutegravir. The compound interacts with enzymes and cofactors involved in the metabolism of Dolutegravir, influencing metabolic flux and metabolite levels . The metabolic pathways of Unii-29LH9led64 are integrated with those of Dolutegravir, affecting the overall pharmacokinetics and pharmacodynamics of the drug.

Transport and Distribution

The transport and distribution of Unii-29LH9led64 within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is distributed to various cellular compartments, where it exerts its antiviral effects . The localization and accumulation of Unii-29LH9led64 in specific tissues are critical for its therapeutic efficacy and safety profile.

Subcellular Localization

Unii-29LH9led64 is localized in specific subcellular compartments, where it interacts with target biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The precise localization of Unii-29LH9led64 within cells is essential for its effective inhibition of the HIV-1 integrase enzyme and subsequent antiviral effects.

Analyse Des Réactions Chimiques

4-Defluoro Dolutegravir undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

4-Defluoro Dolutegravir is similar to other integrase inhibitors, such as:

Dolutegravir: The parent compound, which is a potent HIV-1 integrase strand transfer inhibitor.

Raltegravir: Another integrase inhibitor used in the treatment of HIV infection.

Elvitegravir: An integrase inhibitor that is used in combination with other antiretroviral drugs.

The uniqueness of 4-Defluoro Dolutegravir lies in its specific structural modification, which involves the removal of a fluorine atom from the Dolutegravir molecule. This modification can affect the compound’s pharmacokinetic and pharmacodynamic properties .

Propriétés

IUPAC Name |

(3S,7R)-N-[(2-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-13(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-4-2-3-5-14(12)21/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOHLWYCZARIPT-ABAIWWIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863916-87-3 | |

| Record name | 4-Defluoro dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863916873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEFLUORO DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29LH9LED64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A](/img/new.no-structure.jpg)

![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)